4,8-Dibromo-5-methoxyquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

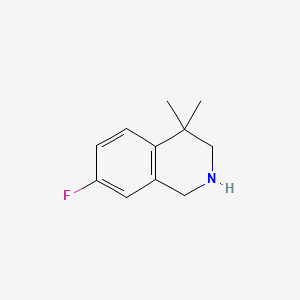

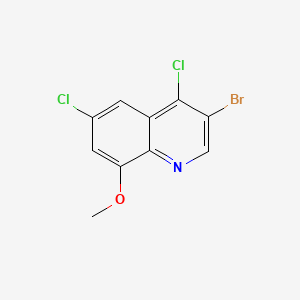

4,8-Dibromo-5-methoxyquinoline is a chemical compound with the molecular formula C10H7Br2NO . It has an average mass of 316.977 Da and a monoisotopic mass of 314.889435 Da . This compound is used for research purposes.

Molecular Structure Analysis

The molecular structure of 4,8-Dibromo-5-methoxyquinoline consists of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The molecule has two bromine atoms and one methoxy group attached to the quinoline core .Physical And Chemical Properties Analysis

4,8-Dibromo-5-methoxyquinoline has a molecular formula of C10H7Br2NO, an average mass of 316.977 Da, and a monoisotopic mass of 314.889435 Da .Aplicaciones Científicas De Investigación

Precursor for Heterocyclic Compounds

Bromoquinolines, such as 4,8-Dibromo-5-methoxyquinoline, are often used as precursors for the synthesis of heterocyclic compounds . These compounds have multifunctionality, leading to a wide variety of compounds through reactions such as couplings .

Synthesis of Novel Phthalonitriles

Brominated quinolines have been used in the synthesis of novel phthalonitriles . For example, 8-hydroxyquinoline was used to synthesize 4-(quinolin-8-yloxy)phthalonitrile and 4-chloro-5-(quinolin-8-yloxy)phthalonitrile . These compounds were then converted into their respective bromo derivatives .

Pharmaceutical Applications

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They have a wide spectrum of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer activities .

Industrial Chemistry

Quinoline derivatives are also important in industrial chemistry . They are used in the synthesis of dyes, agrochemicals, and other industrial chemicals .

Research and Development

As a unique chemical, 4,8-Dibromo-5-methoxyquinoline can be used in research and development. Scientists can study its properties and reactions to develop new synthetic strategies and evaluate biological activities .

Education

In educational settings, 4,8-Dibromo-5-methoxyquinoline can be used to demonstrate various chemical reactions and principles. It can be used in laboratory experiments to teach students about bromination, the properties of quinolines, and the synthesis of heterocyclic compounds .

Propiedades

IUPAC Name |

4,8-dibromo-5-methoxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br2NO/c1-14-8-3-2-7(12)10-9(8)6(11)4-5-13-10/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYNIBACSXWPDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=NC2=C(C=C1)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,8-Dibromo-5-methoxyquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)

![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)

![7'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B599120.png)